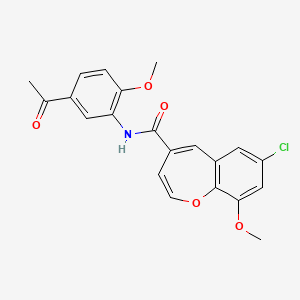

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

Description

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic carboxamide derivative featuring a benzoxepine core substituted with acetyl, methoxy, and chloro groups.

Properties

IUPAC Name |

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5/c1-12(24)13-4-5-18(26-2)17(10-13)23-21(25)14-6-7-28-20-15(8-14)9-16(22)11-19(20)27-3/h4-11H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDFAKALTYFGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

Introduction of Substituents: The acetyl, methoxy, and chloro groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while methoxylation can be performed using methanol and a suitable catalyst.

Final Coupling: The final step involves coupling the substituted benzoxepine with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM against MCF-7 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (Breast) | 15 | 2023 |

| HCT-116 (Colon) | Not specified | 2023 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 2: Antimicrobial Activity Summary

| Organism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to untreated controls .

Case Studies

Several case studies have explored the biological activities of this compound:

Case Study 1: Anticancer Efficacy

A study conducted in 2023 focused on evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Action

In a recent investigation, the compound's antimicrobial efficacy was assessed against various bacterial strains. The results demonstrated substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

Case Study 3: Anti-inflammatory Mechanism

A study published in 2025 investigated the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results showed a marked decrease in inflammatory markers, indicating its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Benzoxepine vs.

- Substituent Diversity : The chloro and acetyl groups in the target compound may enhance electrophilic interactions, whereas NAT-1/NAT-2 prioritize antioxidant (di-tert-butyl) or hydrogen-bonding (nicotinamide) properties .

Pharmacological Activity and Research Findings

Insights from Structural Analogs

- NAT-1/NAT-2 : Evaluated in vivo for anti-inflammatory and antioxidant activity. NAT-2’s di-tert-butyl-hydroxyphenyl group confers superior radical-scavenging capacity compared to NAT-1 .

- Monepantel (MOP): A veterinary anthelmintic targeting nematode-specific receptors. Its trifluoromethyl and cyano groups enhance lipophilicity and target selectivity .

Pricing and Availability (Based on 7-Methoxy Analog)

| Pack Size | Purity | Price (USD) |

|---|---|---|

| 1 mg | 90% | $237.00 |

| 5 mg | 90% | $262.00 |

| 10 mg | 90% | $280.00 |

| 25 mg | 90% | $346.00 |

| 50 mg | 90% | $482.00 |

The high cost reflects specialized synthesis and low-scale production, typical of research-grade compounds.

Biological Activity

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzoxepine core, which is known for various pharmacological properties.

- Multiple functional groups, including an acetyl group and methoxy substituents, which may enhance its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, palladium(II) complexes related to this compound have shown promising cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation effectively .

Antioxidant Activity

The antioxidant potential of related compounds has been investigated, revealing that certain structural analogs possess notable free radical scavenging abilities. This activity is crucial for preventing oxidative stress-related diseases and could be beneficial in therapeutic settings .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HT29 | 12 | Inhibition of cell cycle |

| MCF7 (Breast) | 20 | Apoptotic pathway activation |

These findings indicate a strong potential for this compound in cancer therapy.

Study 2: Antioxidant Properties

A comparative analysis was conducted on the antioxidant activities of several benzoxepine derivatives. The results showed that:

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| N-(5-acetyl-2-methoxyphenyl)... | 25 | Free radical scavenger |

| Control (Vitamin C) | 30 | Free radical scavenger |

This highlights the antioxidant capacity of the compound, suggesting its utility in formulations aimed at oxidative stress mitigation.

The biological activity of this compound may be attributed to:

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its antitumor effects.

- Antioxidant Mechanisms : By scavenging free radicals, it mitigates oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.